2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoxazole, featuring a tert-butyl group and a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole typically involves the nitration of 2-(4-tert-butylphenyl)-1,3-benzoxazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(4-Tert-butylphenyl)-6-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazoles depending on the electrophile used.
Oxidation: 2-(4-Carboxyphenyl)-6-nitro-1,3-benzoxazole.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a tert-butyl group on the phenyl ring, used in the production of epoxy resins and polycarbonate resins.
Tris(2,4-tert-butylphenyl) phosphite: Another compound with tert-butyl groups, used as an antioxidant in polymers.
Uniqueness
2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both a nitro group and a tert-butyl group on the benzoxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(19(20)21)10-15(14)22-16/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQROZTVIFVCJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.